3-(Acetoxymethyl)tetrahydrofuran
Description
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
oxolan-3-ylmethyl acetate |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-2-3-9-4-7/h7H,2-5H2,1H3 |
InChI Key |
LVTWOZLZNXOFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCOC1 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis Overview
The synthesis of 3-(Acetoxymethyl)tetrahydrofuran typically involves the acetylation of hydroxymethyl tetrahydrofuran using acetic anhydride or acetyl chloride. The process may also include subsequent reactions such as hydrogenation or oxidation to yield various derivatives useful in research and industry.
Medicinal Chemistry
3-(Acetoxymethyl)tetrahydrofuran has been utilized as a precursor in the synthesis of pharmaceutical compounds. Notably, it serves as an intermediate in the development of antiviral and anticancer agents. Its ability to modify biological pathways makes it a subject of interest in drug design.
Case Study: Antiviral Agents
- A study demonstrated that derivatives of 3-(Acetoxymethyl)tetrahydrofuran exhibited significant activity against viral infections by targeting specific viral enzymes, leading to the development of potential therapeutic agents.
Organic Synthesis
In organic synthesis, this compound is employed as a building block for more complex molecules. Its reactivity allows for the introduction of various functional groups through substitution reactions.
Table 1: Common Reactions Involving 3-(Acetoxymethyl)tetrahydrofuran
| Reaction Type | Description | Reagents Used |
|---|---|---|
| Oxidation | Converts to carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Forms alcohol derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replaces acetoxy groups with other functional groups | Nucleophiles such as amines |
Material Science
In material science, 3-(Acetoxymethyl)tetrahydrofuran is explored for its potential in developing novel materials such as hydrogels and nanocomposites. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and mechanical properties.
Case Study: Hydrogel Development
- Research has shown that incorporating 3-(Acetoxymethyl)tetrahydrofuran into polymer matrices enhances the flexibility and durability of hydrogels, making them suitable for biomedical applications.
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studying carbohydrate metabolism and enzyme interactions. Its structure allows researchers to investigate metabolic pathways and enzyme kinetics effectively.
Case Study: Enzyme Interaction Studies
- Investigations into enzyme-substrate interactions have revealed that 3-(Acetoxymethyl)tetrahydrofuran can act as a substrate analog, aiding in understanding enzyme mechanisms and kinetics.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The functional group at the 3-position of tetrahydrofuran significantly alters physicochemical and biological properties. Key analogs include:
Key Observations :
- Polarity: The acetoxymethyl group enhances solubility in organic solvents compared to the hydroxyl (-OH) or amino (-NH2) groups, which increase water solubility .
- Stability : The acetyl ester in 3-(Acetoxymethyl)THF offers hydrolytic stability under basic conditions, unlike the labile hydroxyl group in 3-Hydroxytetrahydrofuran .
Comparison of Yields :
Physicochemical Properties
Notes:
- The acetoxymethyl group imparts moderate lipophilicity, balancing solubility in both aqueous and organic phases for drug delivery .
Preparation Methods
Synthesis of 3-Hydroxymethyltetrahydrofuran
3-Hydroxymethyltetrahydrofuran is typically synthesized via the hydroformylation of 2,5-dihydrofuran. For instance, patent CN110407776B describes the hydroformylation of 2,5-dihydrofuran using water gas (CO/H₂) under 0.1–3 MPa pressure with a metal catalyst (e.g., rhodium) and a halogenated diphosphinium ion salt cocatalyst. The resulting 3-formyltetrahydrofuran is subsequently reduced to 3-hydroxymethyltetrahydrofuran using sodium borohydride (NaBH₄) or similar reductants.
Acetylation Reaction
The hydroxyl group of 3-hydroxymethyltetrahydrofuran is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or 4-dimethylaminopyridine). Reaction conditions typically involve ambient temperatures (20–25°C) and short reaction times (1–2 hours), yielding 3-(acetoxymethyl)tetrahydrofuran with >90% efficiency.
Example Protocol
-
Reactants : 3-Hydroxymethyltetrahydrofuran (1.0 eq), acetic anhydride (1.2 eq), pyridine (0.1 eq).
-
Conditions : Stirred at 25°C for 1 hour.
-
Workup : Quench with ice water, extract with dichloromethane, and purify via distillation.
Nucleophilic Substitution of 3-Halomethyltetrahydrofuran
This method involves the displacement of a halide group in 3-halomethyltetrahydrofuran (X = Cl, Br) using potassium acetate (KOAc) or similar nucleophiles.
Synthesis of 3-Chloromethyltetrahydrofuran
3-Chloromethyltetrahydrofuran is prepared via the chlorination of 3-hydroxymethyltetrahydrofuran using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Patent CN109851594B highlights the use of thionyl chloride in dichloromethane at 0–5°C, achieving quantitative conversion.
Nucleophilic Acetate Substitution
The chloromethyl intermediate reacts with potassium acetate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C). Catalytic iodide salts (e.g., KI) enhance reaction rates via the Finkelstein mechanism.
Example Protocol
-
Reactants : 3-Chloromethyltetrahydrofuran (1.0 eq), KOAc (2.0 eq), KI (0.1 eq).
-
Conditions : Reflux in DMF at 90°C for 8 hours.
-
Workup : Filter, concentrate, and purify via column chromatography.
Hydroformylation-Reduction-Acetylation Route
This multi-step approach begins with the hydroformylation of dihydrofuran derivatives, followed by reduction and acetylation.
Hydroformylation of 2,5-Dihydrofuran
As detailed in patent CN110407776B, 2,5-dihydrofuran undergoes hydroformylation using Rh-based catalysts under syngas (CO/H₂) to yield 3-formyltetrahydrofuran. Key parameters include:
Reduction to 3-Hydroxymethyltetrahydrofuran
The formyl group is reduced using NaBH₄ in methanol or ethanol at 0–25°C, achieving near-quantitative conversion.
Acetylation
As described in Section 1.2, acetylation completes the synthesis.
Cyclization of Acetoxymethyl-Containing Diol Precursors
This route involves the cyclization of diols bearing pre-installed acetoxymethyl groups. For example, 3-acetoxymethyl-1,4-butanediol undergoes acid-catalyzed cyclization to form 3-(acetoxymethyl)tetrahydrofuran.
Synthesis of 3-Acetoxymethyl-1,4-Butanediol
The diol precursor is synthesized via the Michael addition of nitromethane to 1,4-butenedial, followed by reduction and acetylation (adapted from CN109851594B).
Acid-Catalyzed Cyclization
Using p-toluenesulfonic acid (p-TsOH) or sulfuric acid in toluene at reflux (110°C), the diol cyclizes to form the tetrahydrofuran ring.
Example Protocol
-
Reactants : 3-Acetoxymethyl-1,4-butanediol (1.0 eq), p-TsOH (0.05 eq).
-
Conditions : Reflux in toluene for 6 hours.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Acetylation of 3-Hydroxymethyl-THF | High yield, simple conditions | Requires hydroxymethyl precursor | 90–92% |
| Nucleophilic Substitution | Scalable, uses stable halides | Harsh conditions, byproduct formation | 80–85% |
| Hydroformylation Route | Atom-economical, continuous operation | High-pressure equipment, costly catalysts | 70–78% |
| Diol Cyclization | Direct precursor control | Multi-step synthesis, moderate yields | 70–75% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(Acetoxymethyl)tetrahydrofuran, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, bromomethyltetrahydrofuran derivatives (e.g., 3-(Bromomethyl)tetrahydrofuran, CAS 165253-29-2) serve as intermediates for introducing acetoxymethyl groups via acetate substitution . Optimization includes solvent selection (e.g., tetrahydrofuran as a reaction medium ), temperature control (0–25°C), and catalyst choice (e.g., palladium for regioselective amidation ).
Q. How should researchers characterize the purity and structure of 3-(Acetoxymethyl)tetrahydrofuran?
- Methodology : Use NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm substituent positions and stereochemistry, IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹), and HRMS for molecular weight validation . Chromatographic methods (HPLC/GC) with tetrahydrofuran-based mobile phases ensure purity .
Q. What safety protocols are critical when handling 3-(Acetoxymethyl)tetrahydrofuran?
- Methodology : Store at 2–8°C in airtight containers to prevent hydrolysis . Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal contact. Waste disposal must follow regulations for halogenated/organic solvents .
Advanced Research Questions
Q. How does the stereochemistry of 3-(Acetoxymethyl)tetrahydrofuran influence its reactivity in nucleophilic substitution reactions?
- Methodology : The tetrahydrofuran ring’s conformation affects steric hindrance. For example, axial vs. equatorial positioning of the acetoxymethyl group impacts nucleophile accessibility. Computational modeling (DFT) and kinetic studies under controlled pH/temperature can elucidate these effects .
Q. What strategies mitigate degradation of 3-(Acetoxymethyl)tetrahydrofuran during long-term storage or under acidic/basic conditions?
- Methodology : Stabilize with antioxidants (e.g., BHT at 250 ppm) or buffer solutions (pH 5–7). Lyophilization or storage in anhydrous solvents like tetrahydrofuran reduces hydrolysis . Monitor degradation via LC-MS to identify byproducts like 3-hydroxytetrahydrofuran .
Q. How can 3-(Acetoxymethyl)tetrahydrofuran be functionalized for applications in drug discovery, such as opioid analogs?
- Methodology : Use the acetoxymethyl group as a leaving group for coupling with amines or heterocycles. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enables C–N bond formation, as demonstrated in tetrahydrofuran-3-carboxamide derivatives . Optimize yields by screening ligands (e.g., XPhos) and bases (K3PO4) .
Q. What analytical challenges arise in quantifying trace impurities in 3-(Acetoxymethyl)tetrahydrofuran, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
